Hole Drift Mobility of TFIA vs. FFD and TFATA – Experimental Time-of-Flight Comparison
In a direct experimental comparison using the time-of-flight technique, the hole drift mobility of TFIA (tris(9,9-dimethylfluoren-2-yl)amine) was measured alongside its closest structural analogs FFD and TFATA. At an electric field of 1.0 × 10⁵ V·cm⁻¹ and 293 K, TFIA exhibits a hole drift mobility of 2.3 × 10⁻⁴ cm²·V⁻¹·s⁻¹, which is intermediate between the lower-mobility TFATA (1.7 × 10⁻⁵ cm²·V⁻¹·s⁻¹) and the higher-mobility FFD (4.1 × 10⁻³ cm²·V⁻¹·s⁻¹) .
| Evidence Dimension | Hole drift mobility (amorphous film) |
|---|---|
| Target Compound Data | 2.3 × 10⁻⁴ cm²·V⁻¹·s⁻¹ (TFIA) |
| Comparator Or Baseline | FFD: 4.1 × 10⁻³ cm²·V⁻¹·s⁻¹; TFATA: 1.7 × 10⁻⁵ cm²·V⁻¹·s⁻¹ |
| Quantified Difference | TFIA is ~18× lower mobility than FFD and ~13.5× higher mobility than TFATA |
| Conditions | Time-of-flight; 293 K; electric field 1.0 × 10⁵ V·cm⁻¹; amorphous glass film |
Why This Matters
This intermediate mobility makes TFIA particularly suitable for applications requiring balanced charge transport rather than the extremely high (FFD) or low (TFATA) mobility that can cause charge accumulation and efficiency roll-off in OLED devices.
- [1] K. Okumoto, Y. Shirota, 'New Hole-Transporting Amorphous Molecular Materials with High Glass-Transition Temperatures for Organic Light-Emitting Diodes', Chemistry Letters, 29(9), 1034–1035 (2000). DOI: 10.1246/cl.2000.1034 View Source
- [2] T. Asada, S. Koseki, 'Simulation study of hole mobility in the amorphous phase of organic molecules', Organic Electronics, 53, 141-150 (2018). DOI: 10.1016/j.orgel.2017.11.012 View Source
